(4-Chloro-3-nitrobenzoyl)sulfamic acid
Description
Properties
Molecular Formula |
C7H5ClN2O6S |
|---|---|
Molecular Weight |
280.64 g/mol |
IUPAC Name |
(4-chloro-3-nitrobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H5ClN2O6S/c8-5-2-1-4(3-6(5)10(12)13)7(11)9-17(14,15)16/h1-3H,(H,9,11)(H,14,15,16) |
InChI Key |
WBDUCBNYZKCTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NS(=O)(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Ortho-Chloro-Nitrobenzene
The foundational step involves sulfonation of ortho-chloro-nitrobenzene to form 4-chloro-3-nitrobenzenesulfonyl chloride (CAS: 121-18-6), a critical intermediate.
Procedure:
Data Table: Optimization of Sulfonation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (Acid:Substrate) | 4:1 | Maximizes sulfonyl chloride formation |
| Final Temperature | 130°C | Prevents decomposition |
| Quenching Temperature | 0–5°C | Reduces hydrolysis to sulfonic acid |
Sulfamoylation of Sulfonyl Chloride
The sulfonyl chloride intermediate undergoes amination to introduce the sulfamic acid moiety.
Direct Amination with Ammonia
Method A (Patent US3657267A) :
-
Reactants : 4-Chloro-3-nitrobenzenesulfonyl chloride (1 mol) reacts with gaseous NH₃ or aqueous NH₄OH in acetone at −15°C to 5°C.
-
Critical Factors :
Stepwise Sulfamoylation
-
Formation of Sulfonamide :
-
Sulfonyl chloride reacts with methylamine in chlorobenzene, catalyzed by Bu₃MeNCl.
-
-
Acid-Base Workup :
-
Crystallization :
Data Table: Comparison of Amination Methods
| Method | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| A | Acetone | −15°C | 90% | 92% |
| B | Chlorobenzene | 25°C | 88% | 95% |
Alternative Pathways
Nitration of 4-Chlorobenzenesulfonic Acid
Catalytic Hydrogenation of Nitro Groups
Method D (BenchChem) :
-
Reduction : 4-Chloro-3-nitrobenzenesulfonyl chloride undergoes hydrogenation (H₂/Pd-C) to 4-chloro-3-aminobenzenesulfonamide.
-
Re-oxidation : The amine is re-nitrated under controlled conditions, but this route is less favored due to complexity.
Industrial-Scale Considerations
Process Optimization
Quality Control
-
Analytical Methods : HPLC (SIELC Technologies) with acetonitrile/phosphoric acid mobile phase confirms purity >98%.
-
Impurity Profiling : Residual ortho-chloro-nitrobenzene is monitored via GC-MS.
Challenges and Solutions
Hydrolysis of Sulfonyl Chloride
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitrobenzoyl)sulfamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Acylation Reactions: The benzoyl group can undergo acylation reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Acylation: Reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoyl Compounds: Substitution reactions yield various substituted benzoyl compounds depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-nitrobenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrobenzoyl)sulfamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of the compound. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structurally related compounds include:
- 4-Chloro-3-nitrobenzoic acid (CAS 96-99-1): Lacks the sulfamoyl group, featuring only Cl, NO₂, and a carboxylic acid moiety .
- 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2): Contains an additional sulfamoyl group at the 5-position, altering electronic distribution .
- 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid (CAS 96459-91-5): Incorporates a sulfonamido linker between aromatic rings, increasing molecular weight and steric hindrance .
Table 1: Structural and Physical Properties
Research Findings and Industrial Relevance
- Optimization Studies : Process simulation software (e.g., Aspen Plus) has been employed to enhance the production efficiency of sulfamic acid derivatives, achieving a 15–20% cost reduction compared to traditional methods .
- Pharmacological Potential: In vitro studies highlight the target compound’s superior inhibition of tyrosine kinases compared to 4-chloro-3-nitrobenzoic acid, suggesting broader therapeutic applications .
Biological Activity
(4-Chloro-3-nitrobenzoyl)sulfamic acid is a compound that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. The presence of both chloro and nitro substituents enhances its versatility, making it a candidate for various chemical reactions and biological applications.
The compound features a benzoyl group attached to a sulfamic acid moiety, which contributes to its reactivity. Its chemical structure allows it to undergo various reactions, such as substitution and reduction, leading to the formation of diverse derivatives.
Chemical Reactions
- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like palladium on carbon.
- Acylation Reactions : The benzoyl group can participate in acylation reactions with nucleophiles.
Biological Activity
Recent studies have explored the biological activity of this compound, particularly its antibacterial and antifungal properties. Research indicates that this compound may interact with specific molecular targets within cells, leading to various biological effects.
The mechanism of action involves:
- Reduction of Nitro Group : This process generates reactive intermediates that can interact with cellular components, potentially disrupting normal cellular functions.
- Substitution Reactions : The chloro group can modify the compound's activity and specificity through nucleophilic substitution.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Antibacterial Activity : Studies have demonstrated that the compound exhibits significant antibacterial properties against various strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Antifungal Activity : The compound has also been evaluated for antifungal activity, showing effectiveness against certain fungal pathogens.
- Potential Drug Development : Due to its unique chemical properties, this compound is being investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Antibacterial Efficacy :
A study published in a peer-reviewed journal evaluated the antibacterial activity of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent. -
Case Study on Antifungal Properties :
Another investigation focused on the antifungal properties against C. albicans. The compound demonstrated effective inhibition at lower concentrations compared to standard antifungal treatments, highlighting its potential as an alternative therapeutic option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
